2-Chloro-4,5-difluorobenzoylacetonitrile

Description

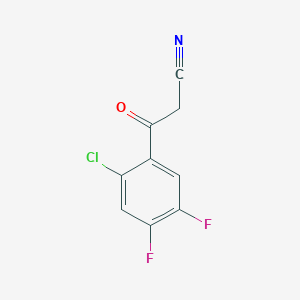

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-4,5-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJYLNKSHNGRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645212 | |

| Record name | 3-(2-Chloro-4,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139218-69-2 | |

| Record name | 3-(2-Chloro-4,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformative Potential of 2 Chloro 4,5 Difluorobenzoylacetonitrile

Reactivity of the Activated Methylene (B1212753) Group

The methylene group in 2-Chloro-4,5-difluorobenzoylacetonitrile is positioned between two electron-withdrawing groups: the 2-chloro-4,5-difluorobenzoyl group and the nitrile group. This positioning significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a base to form a stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions

The nucleophilic carbanion generated from this compound is expected to readily undergo alkylation reactions with various alkyl halides. This reaction would introduce an alkyl substituent at the α-position, leading to a diverse range of substituted products. The general mechanism involves the deprotonation of the methylene group by a suitable base, followed by nucleophilic attack of the resulting carbanion on the alkyl halide. Both mono- and di-alkylation of the methylene group are plausible, depending on the reaction conditions and the stoichiometry of the reagents used. researchgate.net The choice of base and solvent is crucial in controlling the extent of alkylation and minimizing side reactions such as O-alkylation. researchgate.net

Similarly, acylation of the activated methylene group is a feasible transformation. Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base would yield α-acyl-β-ketonitriles. These resulting compounds are valuable intermediates for the synthesis of various heterocyclic systems. The acylation of acetonitrile (B52724) anions with esters is a known method for producing β-ketonitriles, suggesting that the activated methylene in the target compound would be even more susceptible to such reactions. nih.gov

Table 1: Potential Alkylation and Acylation Reactions

| Reaction Type | Electrophile | Expected Product |

|---|---|---|

| Monoalkylation | Alkyl halide (R-X) | 2-(2-Chloro-4,5-difluorobenzoyl)-2-alkylacetonitrile |

| Dialkylation | Alkyl halide (R-X) | 2-(2-Chloro-4,5-difluorobenzoyl)-2,2-dialkylacetonitrile |

Knoevenagel Condensations and Related Eliminations

The activated methylene group of this compound is an ideal substrate for Knoevenagel condensation reactions. wikipedia.org This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, followed by dehydration to yield an α,β-unsaturated product. researchgate.net

In the case of this compound, reaction with an aromatic aldehyde in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) would be expected to produce a benzylidenemalononitrile (B1330407) derivative. bhu.ac.in These reactions are often efficient and can be carried out under mild conditions. nih.gov The electron-withdrawing nature of the substituted benzoyl and nitrile groups facilitates both the initial condensation and the subsequent elimination of water.

Condensation with ketones is also possible, although they are generally less reactive than aldehydes in Knoevenagel reactions. oup.com The reaction with ketones can lead to the formation of various heterocyclic compounds, such as pyridines and quinolines, through subsequent cyclization reactions. oup.com

Table 2: Illustrative Knoevenagel Condensation Reactions

| Carbonyl Compound | Catalyst | Expected Product |

|---|---|---|

| Aromatic Aldehyde | Ammonium Acetate | 2-(2-Chloro-4,5-difluorobenzoyl)-3-aryl-2-propenenitrile |

Transformations Involving the Nitrile Functionality

The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, further expanding the synthetic utility of this molecule.

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. For instance, the related compound 2-chloro-4,5-difluorobenzonitrile (B139941) can be hydrolyzed to 2-chloro-4,5-difluorobenzoic acid. eie.gr A similar transformation would be expected for this compound, which upon complete hydrolysis would likely yield 2-chloro-4,5-difluorobenzoylacetic acid.

Partial hydrolysis of the nitrile to an amide is also a common transformation. This can often be achieved under controlled conditions, for example, by using certain enzymes or by carefully controlling the pH and temperature of the reaction. The resulting α-carbamoyl-β-ketone is another valuable synthetic intermediate.

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, particularly in the synthesis of heterocyclic compounds. For instance, β-ketonitriles are known to react with hydrazine (B178648) derivatives to form pyrazoles. researchgate.netrsc.org The reaction of this compound with hydrazine would likely proceed through initial condensation at the ketone, followed by cyclization involving the nitrile group to afford a substituted pyrazole (B372694).

Similarly, the synthesis of isoxazoles can be achieved through the reaction of β-ketonitriles with hydroxylamine (B1172632) or via [3+2] cycloaddition reactions with nitrile oxides. beilstein-journals.orgorganic-chemistry.orgolemiss.edu Furthermore, β-ketonitriles can serve as precursors for pyrimidines through condensation reactions with urea (B33335) or thiourea. rsc.orgnih.gov These cycloaddition pathways highlight the significant potential of this compound as a building block for a wide array of heterocyclic structures with potential applications in medicinal and materials chemistry. rsc.orgwikipedia.orglibretexts.org

Chemistry of the Carbonyl Group in this compound

The carbonyl group, flanked by an electron-deficient aromatic ring and an acidic methylene group, is a primary site for chemical transformations. Its reactivity is characteristic of β-dicarbonyl compounds, engaging in a variety of nucleophilic reactions.

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. A significant class of reactions for β-ketonitriles is their condensation with binucleophiles, which leads to the formation of various heterocyclic systems.

A prominent example is the reaction with hydrazine and its derivatives to synthesize pyrazoles. researchgate.netnih.gov In this reaction, the hydrazine nitrogen first attacks the electrophilic carbonyl carbon. This is followed by an intramolecular cyclization and dehydration, yielding a stable aromatic pyrazole ring. This transformation is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds. conicet.gov.arorganic-chemistry.orgchim.it

The general reaction scheme is as follows:

Step 1: Nucleophilic Addition: The terminal nitrogen of a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) attacks the carbonyl carbon of the this compound.

Step 2: Cyclization/Dehydration: The resulting intermediate undergoes cyclization, involving the other nitrogen of the hydrazine and the nitrile group, followed by the elimination of a water molecule to form the aromatic pyrazole ring.

This reaction pathway highlights the transformative potential of the carbonyl group in constructing more complex molecular architectures.

Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.orgbluffton.edu This phenomenon, called keto-enol tautomerism, is characterized by the migration of a proton and the shifting of a double bond. masterorganicchemistry.comyoutube.com

Keto Form: Contains the standard ketone (C=O) and methylene (-CH2-) groups.

Enol Form: Contains a hydroxyl group (-OH) and a carbon-carbon double bond (C=C), hence the name "en-ol".

The equilibrium position is highly dependent on factors such as the solvent, temperature, and the electronic effects of the substituents. For β-ketonitriles, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen of the nitrile group, as well as by conjugation with the aromatic ring. chemrxiv.org The presence of the enol tautomer is crucial as it alters the molecule's reactivity. The enol form behaves as a nucleophile at the α-carbon, enabling reactions with various electrophiles. masterorganicchemistry.com This dual keto-enol character allows the molecule to react as either an electrophile (at the carbonyl carbon) or a nucleophile (at the α-carbon), expanding its synthetic utility.

Table 1: Tautomeric Forms of this compound

| Tautomer | Key Functional Groups | Reactivity Profile |

|---|---|---|

| Keto Form | Carbonyl (C=O), Methylene (-CH2CN) | Electrophilic at carbonyl carbon |

| Enol Form | Hydroxyl (-OH), Alkene (C=CHCN) | Nucleophilic at α-carbon |

Aromatic Ring Reactivity and Substituent Effects

The benzene (B151609) ring of this compound is decorated with three halogen atoms (one chlorine, two fluorine) and the electron-withdrawing benzoylacetonitrile (B15868) group. This substitution pattern renders the ring electron-deficient and dictates its reactivity in aromatic substitution reactions.

The presence of multiple strong electron-withdrawing groups (F, Cl, and the benzoylacetonitrile moiety) significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, displacing a leaving group (in this case, one of the halogen atoms). mdpi.com

The rate and regioselectivity of the substitution are governed by two main factors:

Activation: The electron-withdrawing substituents stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. masterorganicchemistry.com The benzoylacetonitrile group, particularly due to the carbonyl and nitrile functions, exerts a strong deactivating effect via resonance and induction, making the ortho and para positions to it highly electrophilic.

Leaving Group Ability: In SNAr, the typical leaving group reactivity order is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more susceptible to attack. masterorganicchemistry.comresearchgate.net

Therefore, in this compound, the fluorine atom at C-4, which is para to the chlorine and meta to the benzoyl group, is a likely site for nucleophilic attack. However, the chlorine at C-2 is ortho to the strongly activating benzoyl group, which could also make it a viable site for substitution. The precise outcome often depends on the specific nucleophile and reaction conditions. wuxiapptec.comresearchgate.net

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of a benzene ring. wikipedia.org The aromatic ring of this compound is heavily substituted with powerful electron-withdrawing groups (halogens and the benzoylacetonitrile group). masterorganicchemistry.comuci.edu These groups pull electron density away from the ring, making it highly electron-deficient, or "deactivated". libretexts.orgscielo.org.mx

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. researchgate.net For aryl halides like this compound, catalysts based on metals like palladium or nickel can facilitate reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. nih.gov

The reactivity of the different halogen sites in these reactions is generally opposite to that in SNAr and follows the order of bond strength: C-Cl > C-F.

C-Cl Bond: The carbon-chlorine bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)). Therefore, the chlorine atom at the C-2 position is the most probable site for cross-coupling reactions. nih.gov

C-F Bonds: Carbon-fluorine bonds are significantly stronger and generally require more specialized and reactive catalytic systems or harsher conditions to be activated. beilstein-journals.orgnih.gov This difference in reactivity allows for selective functionalization. It is often possible to perform a cross-coupling reaction at the C-Cl position while leaving the C-F bonds intact. beilstein-journals.org

This differential reactivity provides a strategic advantage, enabling the sequential and site-selective introduction of different functional groups onto the aromatic ring, further enhancing the synthetic value of this compound as a building block.

Table 2: Summary of Aromatic Ring Reactivity

| Reaction Type | Reactivity of the Aromatic Ring | Most Probable Reaction Site(s) | Key Influencing Factors |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Highly Activated | C-F or C-Cl | Strong electron-withdrawing groups; Leaving group ability (F > Cl) |

| Electrophilic Aromatic Substitution (EAS) | Highly Deactivated | Unlikely to react | Strong electron-withdrawing groups reduce ring nucleophilicity |

| Metal-Catalyzed Cross-Coupling | Reactive | C-Cl | Bond strength (C-Cl < C-F); Oxidative addition to catalyst |

Computational Chemistry and Molecular Modeling Studies of 2 Chloro 4,5 Difluorobenzoylacetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of the molecule. These calculations help in understanding how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. schrodinger.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This indicates a higher propensity for charge transfer within the molecule. ascent-journals.com For 2-Chloro-4,5-difluorobenzoylacetonitrile, the electron-withdrawing nature of the chlorine, fluorine, carbonyl, and nitrile groups is expected to lower the energy of the LUMO, while the phenyl ring contributes to the HOMO. Calculations on similar aromatic nitriles using DFT methods like B3LYP have shown that such substitutions significantly influence the energy gap. ascent-journals.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzoylacetonitrile (B15868) Derivative This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

The analysis suggests that the HOMO is likely distributed over the difluorinated benzene (B151609) ring, while the LUMO is concentrated on the benzoylacetonitrile moiety, particularly the cyano and carbonyl groups. This separation facilitates intramolecular charge transfer (ICT), a property that can be crucial for its applications. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions with a negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with a positive potential (blue) are electron-poor and are targets for nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. These are the most likely sites for electrophilic interaction.

Positive Potential: Located around the hydrogen atoms of the methylene (B1212753) group and the aromatic ring, making them susceptible to nucleophilic attack. bhu.ac.in

Neutral/Slightly Positive Potential: The aromatic ring itself, influenced by the electron-withdrawing substituents.

This visualization confirms the reactive behavior predicted by FMO analysis and provides a more intuitive picture of the molecule's charge landscape. bhu.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density between filled and vacant orbitals within a molecule. researchgate.net This method quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a more intense interaction and greater stability arising from electron delocalization.

Conformational Analysis and Energy Landscapes

The structure of this compound is not rigid; it possesses several rotatable single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved through these rotations and their relative energies. By mapping the potential energy surface, computational methods can identify the most stable conformer(s) and the energy barriers between them.

The primary bond for conformational flexibility is the C-C bond linking the benzoyl group to the acetonitrile (B52724) moiety. Rotation around this bond would lead to different orientations of the carbonyl and nitrile groups relative to the aromatic ring. A computational scan of this dihedral angle would reveal the global minimum energy conformation, which is the most populated state at thermal equilibrium, as well as other local minima. Studies on similar molecules have demonstrated that planar or near-planar arrangements are often favored due to better electronic delocalization. researchgate.net

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry allows for the accurate simulation of various spectroscopic properties, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. researchgate.net

DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. prensipjournals.com Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the ketone, the C≡N stretch of the nitrile, C-F stretches, and aromatic ring vibrations. Comparing these simulated spectra with experimental data allows for a detailed assignment of the observed spectral bands. ascent-journals.comprensipjournals.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. pdx.eduyoutube.com These calculations provide theoretical chemical shift values that, when compared to experimental spectra, help in the unambiguous assignment of signals to specific atoms in the molecule. prensipjournals.comchemicalbook.com A patent for the related compound 2-chloro-4,5-difluorobenzonitrile (B139941) notes that its NMR spectra could be reproduced by simulation, underscoring the reliability of this approach. google.com

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies and NMR Chemical Shifts This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

| Parameter | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| Vibrational Frequencies (cm⁻¹) | |||

| C≡N Stretch | 2235 | 2230 | Nitrile group |

| C=O Stretch | 1705 | 1698 | Carbonyl group |

| C-F Stretch | 1255 | 1250 | Fluoro-aromatic bond |

| ¹³C NMR Chemical Shifts (ppm) | |||

| Carbonyl C | 188.5 | 189.0 | C=O |

| Nitrile C | 116.2 | 116.5 | C≡N |

| Aromatic C-Cl | 135.8 | 136.1 | Carbon attached to Chlorine |

| ¹H NMR Chemical Shifts (ppm) | |||

| Methylene H | 4.35 | 4.30 | -CH₂- |

Reaction Mechanism Studies and Transition State Identification

Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. Theoretical calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, transition states. prensipjournals.com

The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the structure and energy of the transition state, chemists can gain a deep understanding of the reaction mechanism and predict how changes in substituents or reaction conditions will affect the outcome. For instance, studying a nucleophilic substitution on the aromatic ring would involve locating the transition state for the addition of the nucleophile and the departure of a leaving group. prensipjournals.com

Non-Linear Optical (NLO) Properties Prediction

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO response of a molecule before its synthesis and experimental characterization. These predictions are based on the calculation of molecular polarizability (α) and hyperpolarizabilities (β and γ).

For this compound, theoretical calculations would be essential to determine its potential as an NLO material. The presence of an electron-withdrawing benzoylacetonitrile group and the substituted phenyl ring suggests the possibility of intramolecular charge transfer, a key feature for second-order NLO activity. The specific arrangement of chloro and difluoro substituents on the phenyl ring will modulate the electron density distribution and, consequently, the magnitude of the NLO response.

A typical computational approach would involve geometry optimization of the molecule followed by the calculation of its electronic properties in the presence of an external electric field. The key parameters derived from such a study would be the static first hyperpolarizability (β₀), a measure of the second-order NLO response.

Table 1: Predicted Non-Linear Optical Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | a.u. |

| First Hyperpolarizability (β₀) | Data not available | a.u. |

Note: The table above is a template. As no specific published research data for the NLO properties of this compound is currently available, the values are marked as "Data not available."

Intermolecular Interactions and Co-crystallization Potential

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal packing, polymorphism, and ability to form co-crystals. Co-crystallization is a technique used to modify the physicochemical properties of a solid, such as solubility and stability, by combining it with another molecule (a coformer) in the same crystal lattice.

Computational modeling can predict the likely intermolecular interactions that this compound may form. These interactions are governed by the molecule's functional groups and electrostatic potential surface. The nitrile (C≡N) group can act as a hydrogen bond acceptor. The carbonyl (C=O) group is also a prominent hydrogen bond acceptor. The fluorine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in crystal engineering. Furthermore, the aromatic ring can engage in π-π stacking and C-H···π interactions.

The potential for co-crystallization can be assessed computationally by evaluating the likelihood and stability of hydrogen-bonded or halogen-bonded synthons between this compound and various coformers. Molecular electrostatic potential (MEP) maps can identify electron-rich (negative potential) and electron-poor (positive potential) regions on the molecule, guiding the selection of suitable coformers.

Table 2: Potential Intermolecular Interactions and Co-crystallization Synthons for this compound (Theoretical)

| Functional Group/Region | Potential Interaction Type | Potential Coformer Functional Group |

| Nitrile (C≡N) | Hydrogen Bond Acceptor | Hydroxyl (-OH), Amine (-NH₂) |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Hydroxyl (-OH), Amine (-NH₂) |

| Chlorine (Cl) | Halogen Bond Donor | Lewis Bases (e.g., Pyridyl N) |

| Fluorine (F) | Weak Hydrogen Bond Acceptor | C-H donors |

| Aromatic Ring | π-π Stacking, C-H···π | Aromatic rings, Aliphatic C-H |

Note: This table outlines theoretically plausible interactions based on the molecular structure. Specific co-crystallization outcomes would require experimental verification.

Applications in Complex Molecule Synthesis and Materials Science

2-Chloro-4,5-difluorobenzoylacetonitrile as a Building Block for Heterocyclic Compounds

β-Keto-nitriles are well-established precursors for a variety of heterocyclic systems due to the presence of two reactive electrophilic carbon centers (the keto and nitrile carbons) and an acidic α-carbon. However, no specific literature was found detailing the use of this compound for these purposes.

Synthesis of Pyridines, Pyrimidines, and Quinolines

General synthetic routes for pyridines, pyrimidines, and quinolines often utilize β-dicarbonyl compounds or their equivalents. For instance, the Guareschi-Thorpe condensation uses a β-keto-nitrile and a cyanoacetamide to form pyridinones. Similarly, pyrimidines can be synthesized by condensing β-keto-nitriles with amidines or urea (B33335). The Friedländer synthesis, a classic method for preparing quinolines, involves the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group, such as a β-keto-nitrile.

While these general methodologies exist, no studies or patents were identified that specifically employed this compound as the starting material for the synthesis of these particular heterocycles. Research on the synthesis of related structures, such as 2-chloro-5-fluoronicotinonitrile, starts from different precursors like 2-chloro-5-fluoropyridine-3-carbaldehyde. chemicalbook.com

Formation of Fused Polycyclic Systems

The dual reactivity of this compound makes it a theoretical candidate for constructing fused ring systems, such as pyrido[1,2-c]pyrimidines. nih.gov However, literature describing the synthesis of such complex scaffolds, or even simpler ones like benzo mdpi.comdoi.orgimidazo[1,2-a]pyrimidines, does not cite the use of this specific nitrile. mdpi.com

Role in the Preparation of Advanced Organic Intermediates

The primary documented role of related compounds is as intermediates in the synthesis of bioactive molecules. For example, the simpler precursor, 2-Chloro-4,5-difluorobenzonitrile (B139941) , is described in a patent as a valuable intermediate for producing antibacterial agents of the quinolonecarboxylic acid class. google.com Another related compound, 2-Chloro-4,5-difluorobenzoic acid , also serves as a key starting material. nih.gov

Given this context, it is plausible that this compound is synthesized and used as a more advanced intermediate, where the acetylacetonitrile side chain is intended for subsequent cyclization reactions to build a heterocyclic core attached to the 2-chloro-4,5-difluorophenyl moiety. However, specific examples of this transformation are not available in the reviewed literature.

Derivatization for Specialized Chemical Probes or Ligands

The derivatization of molecules is a common strategy for creating chemical probes for biological assays or ligands for metal catalysis. The functional groups in this compound would allow for various modifications. The ketone could be reduced or converted to an imine, and the nitrile group can be hydrolyzed or reduced. The aromatic fluorine atoms could potentially be displaced by nucleophiles under specific conditions. Despite these theoretical possibilities, no published research was found that details the derivatization of this compound to create specialized probes or ligands.

Potential in Functional Materials Design

Heterocyclic and aromatic fluorine-containing compounds are of great interest in materials science for applications in polymers, organic electronics, and liquid crystals due to their unique electronic properties and thermal stability. doi.org The combination of a halogen- and fluorine-rich aromatic ring with a reactive nitrile group suggests that this compound could theoretically be incorporated into polymeric structures or used as a precursor for functional dyes or electronic materials. doi.org Nevertheless, there is currently no specific research or patent data to support its use in functional materials design.

Future Perspectives and Emerging Research Avenues for 2 Chloro 4,5 Difluorobenzoylacetonitrile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.